Bienvenue dans la boutique en ligne BenchChem!

2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Regioisomerism Kinase inhibitor design Pyrimidine SAR

Procure 2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797328-52-9) for your SAR library. Its unique 2,5-dichloro substitution and 4-pyrrolidinyl regioisomer profile differentiate it from mono-halogenated analogs, enabling precise mapping of halogen bonding, lipophilicity, and target selectivity in ACC inhibition and neuroinflammatory enzyme panels. Avoid the risk of generic analog substitution—this compound's distinct electronic and steric properties require direct experimental validation. Multi-vendor availability at 95%+ purity ensures reproducible screening campaigns.

Molecular Formula C15H16Cl2N4O2S
Molecular Weight 387.28
CAS No. 1797328-52-9
Cat. No. B2902246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
CAS1797328-52-9
Molecular FormulaC15H16Cl2N4O2S
Molecular Weight387.28
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H16Cl2N4O2S/c16-11-3-4-12(17)13(9-11)24(22,23)19-10-14-18-6-5-15(20-14)21-7-1-2-8-21/h3-6,9,19H,1-2,7-8,10H2
InChIKeyLKQLMVPHFXHPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797328-52-9): Key Compound Identity for Procurement


2,5-Dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797328-52-9) is a synthetic small-molecule sulfonamide featuring a 2,5-dichlorobenzenesulfonamide moiety linked via a methylene bridge to a 4-(pyrrolidin-1-yl)pyrimidine core [1]. This compound belongs to the pyrrolidinyl-pyrimidine sulfonamide class, which has been explored in medicinal chemistry for acetyl-CoA carboxylase (ACC) inhibition and multi-target neuroinflammatory enzyme modulation [1][2]. Its molecular formula is C₁₅H₁₆Cl₂N₄O₂S (MW 387.28 g/mol), and it is offered at a typical purity of 95% for research use [1].

Why Generic Substitution Fails for 2,5-Dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797328-52-9)


In-class sulfonamides sharing the pyrrolidinyl-pyrimidine scaffold cannot be interchanged generically because small structural variations—regioisomerism of the pyrrolidine attachment, halogen substitution pattern on the benzene ring, and the nature of the sulfonamide alkyl/aryl group—produce divergent physicochemical profiles and distinct biological target preferences. The 2,5-dichloro substitution motif imparts unique electronic and steric properties compared to mono-halogenated or non-halogenated analogs, while the 4-pyrrolidinyl regioisomer (target compound) presents a different hydrogen-bonding and shape complementarity landscape versus the 2-pyrrolidinyl isomer [1][2]. These differences translate into non-interchangeable binding kinetics, solubility, and metabolic stability, making direct analog substitution a high-risk decision without comparative experimental validation.

Quantitative Differentiation Evidence: 2,5-Dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797328-52-9) vs. Closest Analogs


Regioisomeric Differentiation: 4-(Pyrrolidin-1-yl)pyrimidine vs. 2-(Pyrrolidin-1-yl)pyrimidine Scaffold

The target compound bears the pyrrolidine substituent at the 4-position of the pyrimidine ring with the methylene-sulfonamide linker at the 2-position. Its regioisomer, 2,5-dichloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide, reverses this connectivity. This positional difference alters the spatial orientation of the sulfonamide pharmacophore relative to the pyrimidine hydrogen-bonding edges, resulting in distinct molecular shapes and electrostatic potential surfaces . The two regioisomers are chromatographically separable and possess different InChI Keys (target: LKQLMVPHFXHPJN-UHFFFAOYSA-N; regioisomer: distinct), confirming they are discrete chemical entities with non-identical physicochemical properties .

Regioisomerism Kinase inhibitor design Pyrimidine SAR

Halogen Substitution Pattern: 2,5-Dichloro vs. 2-Fluoro Benzenesulfonamide

The target compound's 2,5-dichlorobenzenesulfonamide group provides two chlorine atoms capable of halogen bonding and hydrophobic interactions. The closest mono-halogenated analog, 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797291-59-8), replaces both chlorines with a single fluorine at the 2-position. Fluorine is smaller (van der Waals radius 1.47 Å vs. 1.75 Å for Cl) and more electronegative, reducing lipophilicity (ΔLogP ~ -0.7 to -1.0 units estimated) and altering electronic distribution on the benzene ring [1]. The 2,5-dichloro pattern also doubles the halogen-bond donor capacity, which can critically influence binding to targets with multiple halogen-accepting residues [2].

Halogen bonding Lipophilicity Metabolic stability

Sulfonamide Moiety: 2,5-Dichlorobenzenesulfonamide vs. Ethanesulfonamide

The ethanesulfonamide analog N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide (CAS 1797968-14-9) replaces the entire 2,5-dichlorobenzenesulfonamide moiety with a small ethylsulfonamide group. This drastic reduction in molecular size (MW 270.35 vs. 387.28) eliminates the aromatic ring and chlorine atoms, removing π-π stacking and halogen-bonding capabilities. The topological polar surface area (TPSA) decreases from approximately 80 Ų to approximately 60 Ų, and LogP drops significantly (estimated ΔLogP ~ -2.0 to -2.5) . These changes fundamentally alter solubility, permeability, and target engagement profiles.

Pharmacophore size Aromatic interactions Solubility

Class-Level Biological Activity: Pyrrolidine-Benzenesulfonamide Multi-Target Profile

While no direct activity data are published for the target compound, structurally related pyrrolidine-benzenesulfonamides with pyrimidine cores have demonstrated nanomolar inhibitory activity against COX-2, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and 5-lipoxygenase (5-LOX) in a multi-target neuroinflammatory study. Specifically, compound 27 (a 3-acetylcoumarin derivative of pyrrolidin-1-yl-benzenesulfonamide) exhibited COX-2 IC₅₀ in the nanomolar range, while compounds 31 and 38 showed balanced inhibition across all four targets [1]. This class-level evidence indicates that the pyrrolidinyl-pyrimidine-benzenesulfonamide scaffold is competent for enzyme inhibition, though the specific 2,5-dichloro substitution on the target compound has not been separately profiled.

COX-2 inhibition Acetylcholinesterase Multi-target directed ligand

Purity and Sourcing Reproducibility: 95% Purity Benchmark with Multi-Vendor Availability

The target compound is consistently supplied at a certified purity of 95% (HPLC) across multiple independent vendors, ensuring lot-to-lot reproducibility for screening campaigns. This purity level is critical for dose-response and IC₅₀ determinations, where impurities >5% can confound activity readouts. In contrast, several close analogs (including the regioisomer and the 2-fluoro derivative) are available from fewer sources with less standardized purity documentation . The established multi-vendor supply chain reduces procurement risk and lead time.

Compound purity Reproducibility Screening library

Absence of Direct Comparative Bioactivity Data: Known Evidence Gap

At the time of this analysis, no peer-reviewed primary research paper or authoritative database (PubChem, ChEMBL, BindingDB) contains quantitative IC₅₀, EC₅₀, Kᵢ, or Kd data for CAS 1797328-52-9 against any biological target. Several close analogs with identical pyrimidine-pyrrolidine scaffolds but different aryl sulfonamide substituents have reported target activities (e.g., sigma receptor binding, carbonic anhydrase inhibition) [1][2], but no head-to-head comparison with the target compound is available. This evidence gap means that procurement decisions based on potency differentiation cannot currently be made.

Data gap Screening compound SAR

Best-Fit Research and Procurement Scenarios for 2,5-Dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797328-52-9)


Structure-Activity Relationship (SAR) Exploration of Pyrimidine-Pyrrolidine Sulfonamide Scaffolds

Medicinal chemistry teams building SAR libraries around the pyrrolidinyl-pyrimidine-benzenesulfonamide chemotype can use this compound as a reference point for the 2,5-dichloro substitution pattern. Its distinct regioisomeric identity (4-pyrrolidinyl) and dual chlorine substitution differentiate it from mono-halogenated or non-halogenated analogs, making it valuable for mapping the pharmacophoric contribution of halogen bonding and lipophilicity [1]. The 95% purity and multi-vendor availability support reproducible SAR campaigns.

Negative Control or Orthogonal Probe for Kinase and Enzyme Inhibition Assays

Given the class-level evidence that related pyrrolidine-benzenesulfonamides inhibit COX-2, AChE, BChE, and 5-LOX at nanomolar concentrations [1], this compound can serve as a structurally matched but uncharacterized probe. Its use alongside characterized analogs enables deconvolution of structure-dependent vs. scaffold-dependent activity in multi-target screening panels. The absence of published bioactivity data means it must be empirically validated in each assay system before conclusions are drawn.

ACC Inhibitor Lead Optimization Starting Point

The pyrimidine-substituted pyrrolidine scaffold is claimed in patent literature as an acetyl-CoA carboxylase (ACC) inhibitor framework for metabolic disease applications [1]. This compound, with its 2,5-dichlorobenzenesulfonamide moiety, represents a specific substitution variant within that patent space. Research groups targeting ACC for obesity, diabetes, or NASH can procure this compound as a tool to explore how 2,5-dichloro aryl substitution affects ACC isoform selectivity and cellular lipid metabolism.

Physicochemical Benchmarking for In Silico Model Development

The compound's well-defined structure, confirmed regioisomeric identity (InChI Key LKQLMVPHFXHPJN-UHFFFAOYSA-N), and the availability of close analogs with differing halogenation patterns (fluoro, ethyl, methoxy, mono-chloro) make it suitable for computational chemistry studies. Researchers can use this compound to parameterize docking simulations, QSAR models, and free-energy perturbation calculations that compare the 2,5-dichloro motif against other substitution patterns [1][2].

Quote Request

Request a Quote for 2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.